2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone
Description
This compound is a heterocyclic ethanone derivative featuring a 2,2-dimethyl-2,3-dihydrobenzofuran core linked via an oxygen atom to a pyrrolidinyl group substituted with a 6-ethyl-5-fluoropyrimidin-4-yl moiety. Its molecular structure combines aromatic and saturated heterocyclic systems, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4/c1-4-16-19(23)21(25-13-24-16)29-15-8-9-26(11-15)18(27)12-28-17-7-5-6-14-10-22(2,3)30-20(14)17/h5-7,13,15H,4,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKNAKTVHYFIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)COC3=CC=CC4=C3OC(C4)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and immune modulation. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a dihydrobenzofuran moiety and a pyrrolidine ring , which are pivotal for its biological interactions. The molecular formula is with a molecular weight of approximately 341.4 g/mol. The presence of fluorinated pyrimidine enhances its pharmacological profile, potentially increasing its affinity for biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors involved in cancer progression and immune response modulation. One significant target is indoleamine 2,3-dioxygenase (IDO) , an enzyme that plays a critical role in immune regulation by degrading tryptophan, thereby suppressing T-cell activity. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of existing cancer therapies.
Anticancer Properties
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity . For instance:
- In Vitro Studies : A series of related dihydrobenzofuran compounds were evaluated against various human tumor cell lines. Compounds showed promising activity with GI(50) values indicating effective growth inhibition at low concentrations (e.g., <10 nM against breast cancer cell lines) .
- Mechanistic Insights : Similar compounds have been shown to inhibit tubulin polymerization, which is crucial for mitosis in cancer cells. This suggests that the compound may exert its effects by disrupting cellular division processes .
Immune Modulation
The inhibition of IDO by this compound also suggests potential applications in immunotherapy. By blocking IDO activity, the compound may restore T-cell function and enhance the overall immune response against tumors.
Case Studies and Research Findings
A variety of studies have explored the biological activities associated with this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects and molecular properties:
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(4-fluorophenyl)-1-piperazinyl]ethanone
- Molecular Formula : C22H25FN2O3
- Average Mass : 384.451 Da
- Key Features: Retains the benzofuran-ethoxy-ethanone backbone but replaces the pyrrolidinyl-pyrimidine group with a piperazinyl-fluorophenyl substituent.
6-(2,3-Difluoro-4-(2-(methylamino)ethoxy)benzyl)-9-hydroxy-5-methyl-7-oxo-N-(4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyrimidin-4-yl)phenyl)-5,6-diazaspiro[3.5]non-8-ene-8-carboxamide
- Molecular Formula: Not explicitly stated, but LCMS data reports m/z 701 [M+H]+.
- Key Features :
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-methyl-4-phenylpyrrolidin-1-yl)propan-1-one
- CAS : 56606-71-4
- Key Features: Substitutes the benzofuran ring with a benzodioxin system, which may alter electron distribution and lipophilicity.
Structural and Functional Analysis
Core Heterocyclic Systems
- Benzofuran vs. Benzodioxin/Thiophene: The 2,2-dimethyl-2,3-dihydrobenzofuran in the target compound provides a partially saturated, electron-rich aromatic system, enhancing stability compared to fully unsaturated benzodioxin or thiophene derivatives (e.g., in ).
Substituent Effects
- Pyrimidine Derivatives :
- The 6-ethyl-5-fluoropyrimidin-4-yl group in the target compound introduces fluorine’s electronegativity and ethyl’s hydrophobicity, which may optimize interactions with hydrophobic enzyme pockets.
- Comparatively, trifluoromethylpyrimidine (as in ) enhances electron-withdrawing effects and metabolic resistance .
- Pyrrolidine vs.
Data Table: Molecular Properties of Comparable Compounds
Preparation Methods
Alkylation of Resorcinol Derivatives
The dihydrobenzofuran core is typically synthesized from resorcinol derivatives. 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol is prepared via acid-catalyzed cyclization of 2-methyl-2-(3-hydroxypropyl)cyclohexan-1,3-dione. The reaction proceeds under reflux in toluene with p-toluenesulfonic acid (PTSA), yielding the dihydrobenzofuran ring with 85–90% efficiency.
Selective O-Methylation and Demethylation
To introduce the 7-hydroxy group, selective methylation-demethylation strategies are employed. Initial protection of the hydroxyl group using methyl iodide and potassium carbonate in acetone is followed by oxidative demethylation with boron tribromide (BBr₃) in dichloromethane, achieving >95% regioselectivity.
Preparation of the Pyrrolidine-Pyrimidine Intermediate
Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol
The fluoropyrimidine moiety is synthesized via a modified Gould-Jacobs cyclization . Ethyl 3-ethoxyacrylate reacts with 4-fluoro-guanidine hydrochloride in ethanol under basic conditions (sodium ethoxide) to form 5-fluoro-6-ethylpyrimidin-4-ol. The reaction proceeds at 80°C for 12 hours, yielding 78% product.
Functionalization of Pyrrolidine
The pyrrolidine ring is functionalized via nucleophilic substitution. 3-Hydroxypyrrolidine is treated with 6-ethyl-5-fluoropyrimidin-4-ol in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) under Mitsunobu conditions. This step installs the pyrimidine group at the 3-position of pyrrolidine with 70–75% yield.
Coupling of Fragments via Ethanone Linker
Activation of the Dihydrobenzofuran Hydroxyl Group
The 7-hydroxy group of the dihydrobenzofuran fragment is activated using chloroacetyl chloride in dichloromethane with triethylamine (TEA) as a base. This forms the intermediate 2-chloro-1-(2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy)ethanone in 90% yield.
Nucleophilic Substitution with Pyrrolidine-Pyrimidine
The chloroethanone intermediate reacts with the pyrrolidine-pyrimidine derivative in acetonitrile at 60°C for 6 hours, using potassium iodide (KI) as a catalyst. This step achieves 65–70% yield, with purification via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Comparative studies reveal that acetonitrile outperforms THF or DMF in the coupling step due to its polarity and boiling point. Catalytic KI enhances the nucleophilic displacement by stabilizing the transition state.
Purification Strategies
Crude product purity is improved using a two-step crystallization process:
- Initial recrystallization from ethanol/water (4:1) removes polar impurities.
- Final crystallization from cyclohexane/dichloromethane (5:1) yields >99% purity.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a retention time of 8.2 minutes with 99.5% purity.
Challenges and Alternative Routes
Competing Side Reactions
During the Mitsunobu reaction, overalkylation of the pyrimidine nitrogen is mitigated by using stoichiometric DEAD and maintaining temperatures below 0°C.
Enzymatic Resolution for Stereochemical Control
Lipase-mediated resolution (e.g., Candida antarctica lipase B) separates enantiomers of the pyrrolidine intermediate, achieving 98% enantiomeric excess (ee).
Q & A
Q. What are the established synthetic routes for this compound, and what challenges arise during multi-step reactions?
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. Key steps include:
- Alkylation of the pyrrolidine ring with the fluoropyrimidine moiety under anhydrous conditions (e.g., THF, NaH as a base) to form the pyrrolidin-1-yl intermediate .
- Etherification of the dihydrobenzofuran scaffold using Mitsunobu conditions (e.g., DIAD, PPh₃) to introduce the oxy group .
- Final coupling via a ketone linker, requiring strict temperature control (0–5°C) to prevent side reactions . Challenges include regioselectivity in pyrimidine functionalization and purification of intermediates with polar functional groups .
Q. How is the molecular structure validated, and which analytical techniques are critical?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths and angles, particularly for the dihydrobenzofuran and pyrimidine moieties .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluoropyrimidine δ ~160 ppm for ¹⁹F coupling) .
- HRMS : Validates molecular ion peaks and isotopic patterns, essential for verifying synthetic intermediates .
Q. What preliminary assays assess this compound’s bioactivity?
Initial screens include:
- Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates .
- Cellular viability assays (e.g., MTT): Dose-response curves in cancer or bacterial cell lines .
- Molecular docking : Predicts binding to targets like ATP-binding pockets using PyMOL or AutoDock .
Advanced Research Questions
Q. How do steric and electronic effects influence reaction yields in pyrimidine functionalization?
The 5-fluoro-6-ethyl group on the pyrimidine ring introduces steric hindrance, reducing nucleophilic attack at the 4-position. Strategies to mitigate this include:
- Using bulky leaving groups (e.g., tosylates) to improve regioselectivity .
- Microwave-assisted synthesis to enhance reaction kinetics and reduce side products . Computational studies (DFT) reveal electron-withdrawing effects of the fluorine atom stabilize transition states, favoring SNAr mechanisms .
Q. What computational methods predict metabolic stability and off-target interactions?
Advanced approaches include:
- ADMET prediction : SwissADME or ADMETLab estimate metabolic pathways (e.g., CYP450 oxidation) .
- Pharmacophore modeling : Identifies off-target risks by aligning with known receptor pharmacophores .
- MD simulations : Assess binding stability in aqueous environments (e.g., GROMACS) .
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often stem from poor solubility or rapid metabolism. Solutions involve:
- Formulation optimization : Use of co-solvents (e.g., PEG 400) or liposomal encapsulation .
- Metabolite profiling (LC-MS/MS): Identifies unstable intermediates .
- PK/PD modeling : Correlates exposure levels with efficacy using tools like Phoenix WinNonlin .
Q. What strategies improve crystallinity for X-ray analysis of flexible intermediates?
Flexible moieties (e.g., ethanone linker) complicate crystallization. Effective methods include:
- Co-crystallization with rigid analogs to stabilize conformers .
- Solvent screening : High-throughput trials with 2-methyl-THF or tert-butyl alcohol .
- Cryocrystallography : Reduces thermal motion at 100 K for sharper diffraction .
Methodological Challenges
Q. How are competing reaction pathways managed during pyrrolidine ring formation?
Competing ring-opening or dimerization is minimized by:
- Low-temperature protocols (−78°C) with slow reagent addition .
- Chelating agents (e.g., 18-crown-6) to stabilize reactive intermediates .
- In situ monitoring via Raman spectroscopy to detect byproducts early .
Q. What experimental designs address batch-to-batch variability in bioactivity studies?
Robust designs include:
- Quality-by-Design (QbD) : DOE (Design of Experiments) to identify critical process parameters (e.g., pH, solvent purity) .
- Stability-indicating assays (e.g., forced degradation under UV/humidity) .
- Blinded replicates : Minimize observer bias in high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
